![molecular formula C23H28ClN7O B2935389 1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-cyclohexylpropan-1-one CAS No. 920228-36-0](/img/structure/B2935389.png)
1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-cyclohexylpropan-1-one
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Overview
Description
The compound is a derivative of pyrimidine, a privileged scaffold that plays a vital role in various biological procedures and in cancer pathogenesis . Pyrimidine derivatives have been designed and developed for their anticancer activity .
Synthesis Analysis
Pyrimidine allows the generation of structurally diverse derivatives, which includes analogs derived from substitution of the aryl ring, derivatization of pyrimidine nitrogen, and substitutions at carbon at 2, 4, 5, and 6 positions .Molecular Structure Analysis
The geometry optimization of the molecular structure of the studied compound was carried out for the monomer and dimer with the use of the GAUSSIAN 16W program package .Chemical Reactions Analysis
The compound potently intercalates DNA at a decreased IC 50 value . Compounds exhibited good DNA-binding affinities .Physical And Chemical Properties Analysis
The compound is a solid with a melting point of 230-235 °C . Its empirical formula is C6H5N3O .Scientific Research Applications
Antitumor Activity
Compounds with the 1,2,3-triazolo[4,5-d]pyrimidine moiety have been synthesized and evaluated for their antitumor activities against various human cancer cell lines . This suggests that your compound may also possess antitumor properties that could be explored in oncological research.
Drug Discovery
The triazolopyrimidine derivatives are often studied in drug discovery for their potential medicinal properties. Quantitative structure–activity relationship (QSAR) studies have been performed to predict the anti-cancer effects of these derivatives , indicating that your compound could be a candidate for drug development programs.
Mechanism of Action
Target of Action
Similar compounds with a [1,2,3]triazolo[4,5-d]pyrimidine scaffold have been reported to inhibit usp28 , a deubiquitinating enzyme involved in the regulation of various cellular processes, including cell cycle progression and DNA damage response .
Mode of Action
The compound likely interacts with its target by binding to the active site, thereby inhibiting its function
Biochemical Pathways
While the specific biochemical pathways affected by this compound are not detailed in the search results, inhibition of USP28 can affect several cellular processes. For instance, USP28 is known to regulate the stability of key proteins involved in cell cycle progression and DNA damage response. Therefore, its inhibition could potentially disrupt these processes .
Result of Action
Given that similar compounds have been reported to inhibit usp28 , it is plausible that this compound could have similar effects, potentially leading to disruption of cell cycle progression and DNA damage response.
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[4-[3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-3-cyclohexylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28ClN7O/c24-18-7-9-19(10-8-18)31-23-21(27-28-31)22(25-16-26-23)30-14-12-29(13-15-30)20(32)11-6-17-4-2-1-3-5-17/h7-10,16-17H,1-6,11-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHHWYWDERXQYBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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